molecular formula C8H19NO5 B078645 Eglumine CAS No. 14216-22-9

Eglumine

Cat. No.: B078645
CAS No.: 14216-22-9
M. Wt: 209.24 g/mol
InChI Key: IKXCHOUDIPZROZ-LXGUWJNJSA-N
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Description

Eglumine is a useful research compound. Its molecular formula is C8H19NO5 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Thermal and Acoustic Characteristics of Novel Thermal Insulating Materials : This study investigates the use of dried Eucalyptus Globulus leaves (EGL) as a biodegradable, natural thermal insulating and sound absorbing material for building walls. The study explores the potential of using renewable natural resources for thermal insulation in buildings, which could be of interest in the context of exploring sustainable materials and methods in scientific research and applications (Ali et al., 2020).

  • Integrating Earth Observations for Agriculture into the United Nations Sustainable Development Goals Framework : This paper highlights the use of remotely sensed Earth observations (EO) in agricultural monitoring. It discusses the potential uses of EO data and tools that can support the Sustainable Development Goals (SDGs), particularly in agriculture and food security, which may be relevant for research applications in environmental and agricultural sciences (Whitcraft et al., 2019).

  • Challenges in Systematic Reviews and Implications : This paper focuses on the challenges faced in conducting systematic reviews in health sciences. It discusses the growing importance of evidence-based medicine (EBM) and the need for efficient analysis of healthcare evidence. The insights from this study could be applicable to research methodologies across various scientific disciplines (Misra & Agarwal, 2018).

  • Cyberinfrastructure for e-Science : This paper describes the requirements of an e-Infrastructure to enable better scientific research capabilities. It discusses the role of service-oriented infrastructure and semantics in e-Science, which could be relevant for digital and computational research applications (Hey & Trefethen, 2005).

  • Empirico-inductive and/or hypothetico-deductive methods in Food Science and Nutrition Research : This paper discusses the two main methods used in scientific research: empirico-inductive and hypothetico-deductive. It emphasizes the need for a balance between these two approaches in food and nutrition research, which could provide insights into research methodologies in related fields (Fardet et al., 2021).

Safety and Hazards

Meglumine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

(2R,3R,4R,5S)-6-(ethylamino)hexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO5/c1-2-9-3-5(11)7(13)8(14)6(12)4-10/h5-14H,2-4H2,1H3/t5-,6+,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXCHOUDIPZROZ-LXGUWJNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30161956
Record name Eglumine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14216-22-9
Record name N-Ethylglucamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14216-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eglumine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014216229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eglumine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-deoxy-1-(ethylamino)-D-glucitol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.597
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name EGLUMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K94D9J0608
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is eglumine used in pharmaceutical formulations?

A: this compound is often included in pharmaceutical formulations due to its ability to enhance the solubility of certain drugs. For instance, research has shown that this compound can increase the solubility of nitroxynil, a veterinary anthelmintic. [] This improved solubility allows for the preparation of highly concentrated solutions suitable for subcutaneous injection. []

Q2: How does this compound affect the stability of drugs in pharmaceutical formulations?

A: Research suggests that this compound may offer a stabilizing effect on certain drugs incorporated into pharmaceutical formulations. One study examining omeprazole, a proton pump inhibitor, found that incorporating this compound into omeprazole-containing suppositories provided a stabilizing effect. [] This enhanced stability can be crucial for ensuring the drug's efficacy and shelf life.

Q3: Are there any analytical methods specifically designed to study this compound in pharmaceutical formulations?

A: While the provided research doesn't delve into specific analytical methods for this compound, it highlights the importance of analytical techniques in drug development. For instance, one study utilized Ultra Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) to determine the persistence of nitroxynil residues in milk. [] Although this research focused on nitroxynil, it emphasizes the need for sensitive and specific analytical methods to evaluate drug and excipient levels in various matrices. Similar analytical techniques could be employed to study the concentration and stability of this compound in pharmaceutical formulations.

Q4: What is the mechanism behind nitroxynil's activity as an anthelmintic, and how does this compound contribute to its formulation?

A: Nitroxynil functions as an anthelmintic by uncoupling oxidative phosphorylation within the mitochondria of parasites. [] This disruption of energy production ultimately leads to the death of the parasite. This compound, as an excipient, plays a crucial role in formulating nitroxynil into a stable and injectable solution. [] The research indicates that the combination of nitroxynil and this compound (nitroxynil-N-ethylglucamine) exhibits enhanced solubility in propylene glycol/water systems, allowing for the development of concentrated injectable solutions. []

Q5: What are the potential implications of long-term nitroxynil residue persistence in milk, as highlighted in the research?

A: One study revealed that nitroxynil residues could persist in the milk of treated dairy cows for an extended period, exceeding 58 days in some cases. [] This finding raises concerns regarding the potential transfer of nitroxynil residues to humans through milk consumption. The presence of glucuronide conjugates, as identified in the research, further suggests the potential for nitroxynil metabolism and its implications for residue persistence. [] Further research is necessary to fully understand the long-term consequences of these residues and to develop strategies to minimize their presence in food products.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.